Pacritinib Hydrochloride

Myelofibrosis Thrombocytopenia Spleen Volume Reduction

Pacritinib hydrochloride is the only JAK inhibitor specifically FDA-approved for myelofibrosis patients with severe thrombocytopenia (platelet count <50 × 10⁹/L). Its unique JAK1-sparing profile (IC₅₀=1280 nM) minimizes immunosuppression while potently inhibiting JAK2 (IC₅₀=23 nM), FLT3 (IC₅₀=22 nM), ACVR1 (IC₅₀=16.7 nM), and IRAK1. This distinct multi-target pharmacology makes it the definitive positive control for cytopenic MF studies and an ideal tool for dissecting the ACVR1-BMP-SMAD-hepcidin anemia axis. Not interchangeable with ruxolitinib or fedratinib. For research use only.

Molecular Formula C28H33ClN4O3
Molecular Weight 509.0 g/mol
CAS No. 1228923-43-0
Cat. No. B12763200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacritinib Hydrochloride
CAS1228923-43-0
Molecular FormulaC28H33ClN4O3
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl
InChIInChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+;
InChIKeyBCWCXLSAGITLKT-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pacritinib Hydrochloride: A Differentiated JAK2/FLT3/IRAK1/ACVR1 Kinase Inhibitor for Myelofibrosis Research


Pacritinib hydrochloride (CAS 1228923-43-0) is an orally bioavailable macrocyclic kinase inhibitor with a unique target profile that distinguishes it within the JAK inhibitor class [1]. It potently inhibits wild-type JAK2 and the JAK2 V617F mutant [2]. Uniquely, it spares JAK1 at clinically relevant concentrations, and additionally inhibits FLT3 (including the D835Y and ITD mutants) [3], IRAK1, and ACVR1 [4]. This profile results in a distinct clinical pharmacology, particularly in the context of myeloproliferative neoplasms like myelofibrosis, where it is the only JAK inhibitor specifically FDA-approved for patients with severe thrombocytopenia (platelet count below 50 x 10^9/L) [5].

Pacritinib Hydrochloride: Why In-Class JAK Inhibitors Are Not Interchangeable


The JAK inhibitor class is not a monolith. Each agent—ruxolitinib, fedratinib, pacritinib, and momelotinib—possesses a unique kinase inhibition profile that drives divergent clinical safety and efficacy in specific patient subsets, particularly those with cytopenias [1]. Head-to-head comparative data reveal significant differences in potency, selectivity, and off-target effects [2]. Consequently, substituting one JAK inhibitor for another without considering these specific differentiators can lead to treatment failure or unacceptable toxicity. The following quantitative evidence demonstrates why pacritinib hydrochloride occupies a distinct and non-interchangeable niche in myelofibrosis research, defined by its activity in severe thrombocytopenia, its ACVR1-mediated anemia benefits, and its unique JAK1-sparing, multi-kinase target profile [3].

Pacritinib Hydrochloride: Quantified Differentiation Evidence vs. Key Comparators


Superior Spleen Volume Reduction vs. Best Available Therapy in Thrombocytopenic Myelofibrosis

In the PERSIST-2 Phase 3 clinical trial for myelofibrosis patients with platelet counts ≤100 x 10^9/L, pacritinib demonstrated a significantly higher rate of spleen volume reduction ≥35% (SVR35) compared to the best available therapy (BAT) control arm, which included ruxolitinib [1]. This represents a clinically meaningful and statistically significant advantage in a cytopenic population where alternative JAK inhibitors are often poorly tolerated or less effective [2].

Myelofibrosis Thrombocytopenia Spleen Volume Reduction

Uniquely Potent ACVR1 Inhibition: A Mechanistic Advantage for Anemia Benefit

Pacritinib exhibits direct and potent inhibition of activin A receptor type 1 (ACVR1, also known as ALK2), a key regulator of hepcidin production [1]. This mechanism is directly linked to improvements in anemia and transfusion burden in myelofibrosis patients [2]. When benchmarked against other JAK inhibitors, pacritinib demonstrates the greatest potency for this target, which may explain its unique hematologic benefits [3].

Myelofibrosis Anemia ACVR1 Inhibition

Favorable Hematologic Safety Profile: Reduced Risk of Grade 3/4 Anemia and Thrombocytopenia

A 2024 network meta-analysis of 11 JAK inhibitor regimens across nine randomized controlled trials (N=2340 participants) evaluated the hematological safety of these agents [1]. The analysis found that pacritinib and momelotinib were associated with a significantly decreased risk of grade 3/4 anemia and thrombocytopenia compared to other JAK inhibitors, including ruxolitinib and fedratinib [2]. This favorable safety profile is a key differentiator for patient selection in research.

Myelofibrosis Hematologic Safety Cytopenias

JAK1-Sparing Profile: A Mechanistic Basis for Reduced Myelosuppression

A critical distinction of pacritinib is its sparing of JAK1 at clinically relevant concentrations [1]. This contrasts sharply with ruxolitinib, a potent JAK1/2 inhibitor, and may explain pacritinib's unique hematologic safety profile [2]. Preclinical studies confirm that pacritinib does not suppress JAK1 (82% control activity at 100 nM), which is hypothesized to contribute to the lack of dose-limiting myelosuppression observed clinically [3].

JAK-STAT Signaling Myelosuppression Kinase Selectivity

Pacritinib Hydrochloride: Optimal Research and Development Application Scenarios


Preclinical and Clinical Research in Myelofibrosis with Severe Thrombocytopenia

This is the primary, evidence-supported application for pacritinib hydrochloride. As detailed in Section 3, it is the only JAK inhibitor FDA-approved for patients with platelet counts <50 x 10^9/L, based on a significant spleen volume reduction benefit over best available therapy (18.7% vs. 1.6%, P<0.0004) [1]. Its favorable safety profile in this cytopenic population, as demonstrated in network meta-analyses showing a decreased risk of grade 3/4 cytopenias, makes it the definitive positive control or test article for any study focusing on thrombocytopenic myelofibrosis [2].

Investigating the Role of ACVR1/ALK2 Inhibition in Anemia and Hepcidin Regulation

With its uniquely potent inhibition of ACVR1 (IC50 = 16.7 nM), pacritinib serves as an ideal tool compound for dissecting the ACVR1-BMP-SMAD-hepcidin axis [3]. Researchers investigating anemia of chronic disease, iron metabolism, or the extra-hematopoietic benefits of JAK inhibition can utilize pacritinib's >3-fold greater potency over momelotinib at this target to generate robust pharmacodynamic data and mechanistic insights that are not achievable with other JAK inhibitors [4].

Comparative Oncology Studies of JAK2/FLT3 Dual Inhibition in Hematologic Malignancies

Pacritinib's equipotent inhibition of wild-type JAK2 (IC50=23 nM) and FLT3 (IC50=22 nM), including the clinically relevant D835Y and ITD mutants (IC50=6 nM and 12-180 nM, respectively), makes it a valuable standard for comparative studies against other FLT3 or JAK2 inhibitors [5]. In research models of acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS), pacritinib provides a unique dual-target profile that can be used to benchmark the activity of novel single-target or multi-target candidates [6].

Drug-Drug Interaction and Metabolism Studies Involving CYP3A4

Pacritinib's well-characterized pharmacokinetic profile, particularly its primary metabolism by CYP3A4, makes it a useful probe substrate for DDI studies [7]. As established by clinical pharmacology data, co-administration with a strong CYP3A4 inhibitor (clarithromycin) increases pacritinib exposure (AUC ~1.8-fold), while a strong inducer (rifampin) drastically reduces exposure (AUC decreased by 87%) [8]. This sensitivity provides a validated system for evaluating CYP3A4-mediated interactions in preclinical or clinical pharmacology settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pacritinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.